molecular formula C20H17ClN6 B5191970 4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine

4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine

Cat. No.: B5191970
M. Wt: 376.8 g/mol
InChI Key: GFHFCAKPHAJDSR-UHFFFAOYSA-N
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Description

4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine is a heterocyclic compound that contains a pyrazole ring, a pyrimidine ring, and a pyridine ring. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine typically involves the reaction of a suitable chalcone with hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole, pyrimidine, or pyridine derivatives.

Scientific Research Applications

4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, pyrimidine, and pyridine derivatives that share structural similarities and potential biological activities. Examples include:

Uniqueness

4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine is unique due to its specific combination of functional groups and ring structures, which contribute to its distinct biological and pharmacological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6/c1-26(14-17-6-2-3-9-22-17)20-23-10-8-19(25-20)15-12-24-27(13-15)18-7-4-5-16(21)11-18/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHFCAKPHAJDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)C2=NC=CC(=N2)C3=CN(N=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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